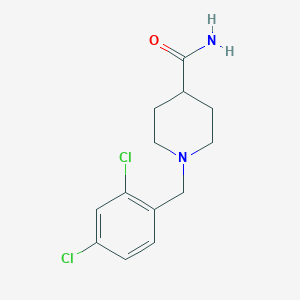

1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide” is a chemical substance with the molecular formula C11H14Cl2N2 . It is a member of the class of benzyl alcohols . It is used in laboratory chemicals .

Molecular Structure Analysis

The most relevant feature of the molecular structure is the orientation of the dichlorophenyl ring with respect to the planar indazole group, the dihedral angle being 83.1(1)° .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide” are not available, it’s important to note that this compound, like other organic compounds, can undergo a variety of chemical reactions depending on the conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.15 g/mol . It has a density of 1.255 g/mL and a flash point greater than 110°C (230°F) . The compound is a liquid with a yellow color .Safety and Hazards

Mécanisme D'action

- Antiseptic Action : 1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide acts as a mild antiseptic. It can kill bacteria and viruses associated with mouth and throat infections .

- Local Anesthetic Action : The compound’s local anesthetic effect is attributed to reduced sodium channel blockade .

- Mechanism of Virucidal Action : Although not fully elucidated, it is suggested that denaturation of external protein spikes, pH-induced rearrangement of attachment proteins, or selective effects on viral lipid membranes/protein–lipid interactions contribute to its virucidal action .

- Specific biochemical pathways affected by this compound are not well-documented. However, its antiseptic properties likely involve denaturation of external proteins and rearrangement of tertiary protein structures .

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYCPBAMDIFCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)

![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)

![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)

![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)

![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)

![3-(4-fluorophenyl)-2-methyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134360.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)